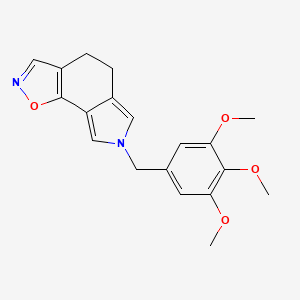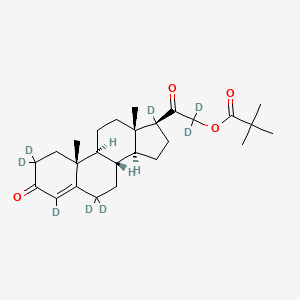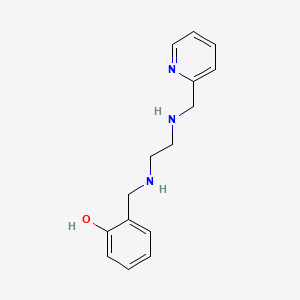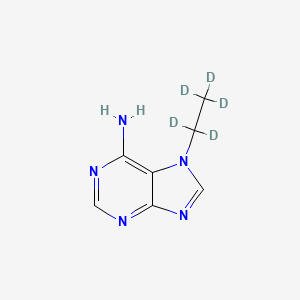
7-Ethyl Adenine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl Adenine-d5 is a labeled derivative of adenine, a purine nucleobase that is a fundamental component of nucleic acids. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the ethyl group. This isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and receptor binding assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl Adenine-d5 typically involves the introduction of an ethyl group into the adenine structure, followed by isotopic labeling with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common synthetic routes include:
Alkylation of Adenine: Adenine is reacted with ethyl halides in the presence of a base to introduce the ethyl group.
Deuterium Exchange: The ethylated adenine is then subjected to deuterium exchange reactions using deuterated solvents such as deuterated water (D2O) or deuterated chloroform (CDCl3).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch Synthesis: Conducting the alkylation and deuterium exchange reactions in large reactors.
Purification: Using chromatographic techniques to purify the final product, ensuring a high degree of isotopic labeling and chemical purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Ethyl Adenine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and hydroxide ions (OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo-adenine and substituted adenine compounds.
Aplicaciones Científicas De Investigación
7-Ethyl Adenine-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of adenine derivatives in biological systems.
Medicine: Utilized in receptor binding assays to investigate the interaction of adenine derivatives with adenosine receptors.
Industry: Applied in the development of pharmaceuticals and diagnostic agents, particularly in the synthesis of receptor antagonists
Mecanismo De Acción
The mechanism of action of 7-Ethyl Adenine-d5 involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as an antagonist, binding to the receptor sites and inhibiting their activity. This interaction affects various signaling pathways, including those involved in neurotransmission and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
9-Ethyladenine: Another ethylated derivative of adenine, used as a basis for adenosine receptor antagonists.
7-Methyladenine: A methylated derivative of adenine, commonly used in biochemical studies.
8-Ethyladenine: An ethylated derivative with substitutions at the 8-position, used in receptor binding studies.
Uniqueness
7-Ethyl Adenine-d5 is unique due to its isotopic labeling with deuterium, which enhances its utility in metabolic studies and NMR spectroscopy. The presence of deuterium atoms provides distinct spectral signatures, making it easier to trace and analyze the compound in complex biological systems.
Propiedades
Fórmula molecular |
C7H9N5 |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
7-(1,1,2,2,2-pentadeuterioethyl)purin-6-amine |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2 |
Clave InChI |
HCTWNRRHYBYREK-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N1C=NC2=NC=NC(=C21)N |
SMILES canónico |
CCN1C=NC2=NC=NC(=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



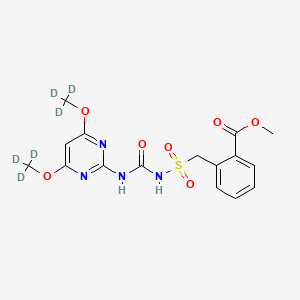

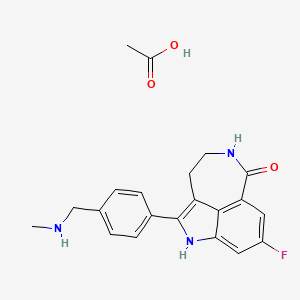

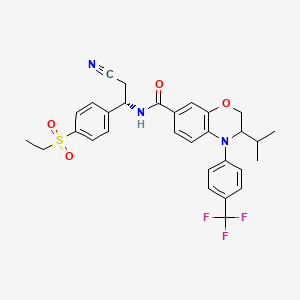
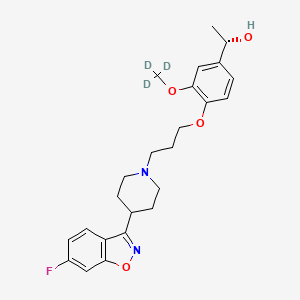
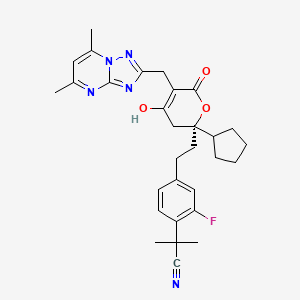


![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
